Acetylcholine

Descripción

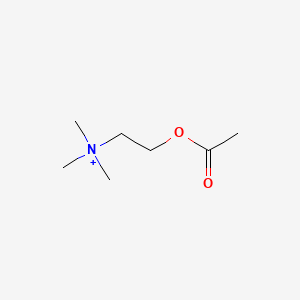

Structure

3D Structure

Propiedades

IUPAC Name |

2-acetyloxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPILFWXSMYKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2260-50-6 (iodide), 60-31-1 (chloride), 66-23-9 (bromide), 927-86-6 (perchlorate) | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8075334 | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51-84-3, 14047-05-3 | |

| Record name | Acetylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14C)-Acetylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylcholine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetoxyethyl)trimethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9YNS0M02X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | Acetylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Table 1: Key Components of Biochemical ACh Synthesis

Pharmaceutical Preparation Methods

Compartmentalized Lyophilization for Ophthalmic Formulations

ACh’s instability in aqueous solutions, driven by pH-dependent hydrolysis, necessitates specialized formulations. The patented two-chamber system (US6261546B1) separates lyophilized ACh from a buffered diluent to minimize degradation:

-

Chamber 1 (Lyophilized ACh) : Contains 0.5–5% (5–50 mg) ACh and 1–10% (10–100 mg) mannitol as a tonicity adjustor, with no added buffer to prevent alkaline hydrolysis.

-

Chamber 2 (Buffered Diluent) : Includes sodium acetate (0.05–0.5 wt%) to stabilize pH (5.0–8.2) post-reconstitution and inorganic salts (e.g., KCl, MgCl₂) for osmolality (290–310 mOsm/kg).

Mixing the chambers immediately before use ensures rapid buffering, neutralizing acetic acid byproducts from residual ACh degradation.

Table 2: Two-Chamber Formulation Components

| Component | Chamber 1 (ACh) | Chamber 2 (Diluent) |

|---|---|---|

| Active Ingredient | 20 mg lyophilized ACh | None |

| Tonicity Adjustors | 56 mg mannitol | 0.04% KCl, 0.03% MgCl₂·6H₂O |

| Buffer | None | 0.13–0.17% sodium acetate |

| pH After Mixing | 5.5–8.0 | 5.5–8.0 |

Laboratory Synthesis Techniques

Chemical Synthesis from Choline Precursors

In vitro ACh synthesis often employs choline chloride and acetic anhydride under acidic conditions:

This method yields ACh chloride, which is stabilized by lyophilization. However, residual acetic acid necessitates buffering post-synthesis to maintain ophthalmically acceptable pH.

Phospholipid-Derived Choline Utilization

Studies using LA-N-2 neuroblastoma cells demonstrate that phosphatidylcholine (PC) hydrolysis provides choline for ACh synthesis. Methylation of phosphatidylethanolamine (PE) to PC via phosphatidylethanolamine N-methyltransferase (PEMT) creates a choline reservoir, linking membrane turnover to neurotransmitter production.

Industrial Production Considerations

Análisis De Reacciones Químicas

Types of Reactions: Acetylcholine undergoes various chemical reactions, including:

Hydrolysis: this compound is rapidly hydrolyzed by the enzyme acetylcholinesterase into choline and acetic acid.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by acetylcholinesterase, occurs in aqueous environments.

Oxidation: Requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Hydrolysis: Choline and acetic acid.

Oxidation: Various oxidation products depending on the conditions and reagents used.

Aplicaciones Científicas De Investigación

Neuroscience Research Applications

Acetylcholine as a Neuromodulator

this compound is recognized for its role in modulating neuronal excitability and synaptic transmission. It influences learning, memory, and cognitive flexibility by altering the state of neuronal networks in response to environmental stimuli. Research has shown that high levels of this compound enhance cognitive flexibility and neuroplasticity, particularly in conditions like Alzheimer's disease, where cholinergic signaling is compromised .

Genetically Encoded Sensors

Recent advancements have led to the development of genetically encoded sensors for this compound detection, such as GRAB ACh sensors. These sensors allow for real-time monitoring of cholinergic signaling in various biological contexts, including neuronal cultures and living organisms. They provide high spatial and temporal resolution, facilitating the study of synaptic properties and neurotransmission dynamics .

| Sensor Type | Key Features | Applications |

|---|---|---|

| GRAB ACh | High sensitivity, genetically encoded | Monitoring neurotransmission in vivo |

| iAChSnFRs | Large dynamic range, spatial resolution | Characterizing synaptic properties |

Clinical Applications

Alzheimer’s Disease Treatment

this compound's role in cognitive function has made it a target for therapeutic interventions in Alzheimer's disease. Acetylcholinesterase inhibitors (AChEIs) such as donepezil and rivastigmine are used to increase this compound levels in the brain, thereby improving cognitive symptoms. Research indicates that these drugs can enhance quality of life for patients with mild to moderate Alzheimer's disease .

Case Study: Efficacy of AChEIs

A study on the effectiveness of AChEIs demonstrated significant improvements in cognitive function among patients treated with donepezil compared to a placebo group. The results highlighted the importance of maintaining cholinergic activity for cognitive health .

Behavioral and Cognitive Studies

Learning and Memory Enhancement

this compound is essential for encoding new memories. Pharmacological studies have shown that both muscarinic and nicotinic receptors mediate this compound's effects on memory formation. For instance, increased this compound levels have been linked to enhanced persistent spiking activity in cortical neurons, which supports the active maintenance of novel information .

Emerging Research Areas

Inhibitory Control and Aging

Recent findings suggest that this compound plays a significant role in inhibitory control, particularly as it relates to aging. Studies using Drosophila models have indicated that manipulating this compound levels can mitigate age-related deficits in inhibitory control . This research opens avenues for exploring this compound's role in age-related cognitive decline.

Mecanismo De Acción

Acetylcholine exerts its effects by binding to this compound receptors, which are divided into two main types: nicotinic and muscarinic receptors . Upon binding to these receptors, this compound triggers a series of molecular events that lead to various physiological responses:

Nicotinic Receptors: Ligand-gated ion channels that, when activated, allow the influx of sodium ions, leading to depolarization and muscle contraction.

Muscarinic Receptors: G-protein-coupled receptors that activate intracellular signaling pathways, resulting in various effects such as smooth muscle contraction, glandular secretion, and modulation of heart rate.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Sulfur and Selenium Derivatives

Replacing the oxygen atom in ACh’s ester group with sulfur or selenium yields acetylthiolcholine and acetylselenolcholine, respectively. These analogs exhibit distinct depolarization capacities in the electroplax system but bind to acetylcholinesterase (AChE) with affinities comparable to ACh. For example:

| Compound | Depolarization Efficacy (Relative to ACh) | AChE Binding Affinity |

|---|---|---|

| Acetylcholine | 1.0 | 1.0 |

| Acetylthiolcholine | 0.8 | 0.95 |

| Acetylselenolcholine | 0.3 | 0.98 |

While acetylthiolcholine retains 80% of ACh’s depolarization activity, acetylselenolcholine shows reduced efficacy (30%), suggesting the oxygen atom is critical for receptor activation. However, both analogs bind AChE similarly, highlighting differences between receptor and enzyme binding sites .

Muscarine and Muscarone

Muscarine (a fungal alkaloid) and muscarone (a synthetic analog) are potent muscarinic receptor agonists. Molecular orbital calculations reveal that muscarine adopts a conformation nearly identical to ACh when bound to muscarinic receptors, whereas muscarone interacts with the receptor’s opposite face due to its distinct stereochemistry . This explains muscarone’s higher receptor selectivity but lower physiological activity compared to ACh.

Functional Comparison with Receptor Ligands

Nicotinic vs. Muscarinic Ligands

Nicotine, a nicotinic ACh receptor (nAChR) agonist, shares functional similarities with ACh but exhibits higher receptor affinity. Conformationally constrained nicotine derivatives, such as anabasine analogs, show subtype-specific agonist activity at α3β4 and α4β2 nAChRs, with binding affinities ranging from 10–1000 nM . In contrast, muscarinic antagonists like scopolamine and quinuclidinyl benzilate (QNB) bind muscarinic receptors with dissociation constants (Kd) as low as 0.06 nM, demonstrating higher specificity than ACh itself .

GABA and ACh Ionophore Similarities

Despite targeting distinct receptors, ACh and γ-aminobutyric acid (GABA) induce similar chloride ion conductance changes in neurons. Both neurotransmitters activate ionophores permeable to Cl⁻ and impermeable to sulfate, but their receptors are pharmacologically distinct: ACh responses are blocked by α-bungarotoxin, while GABA responses are insensitive .

Compounds Modulating this compound Activity

Acetylcholinesterase Inhibitors

Galanthamine (a natural AChE inhibitor) and rivastigmine (a synthetic carbamate) enhance cholinergic signaling by preventing ACh hydrolysis. Galanthamine delays amyloid-β-induced paralysis in C. elegans at concentrations 1000-fold lower than memantine, an NMDA receptor antagonist used in AD .

Actividad Biológica

Acetylcholine (ACh) is a vital neurotransmitter that plays a significant role in various physiological processes, including muscle contraction, memory formation, and modulation of neuronal excitability. This article explores the biological activity of this compound, detailing its mechanisms, receptor interactions, and implications in health and disease.

Overview of this compound

This compound is synthesized in presynaptic neurons from acetyl-CoA and choline. Once released into the synaptic cleft, it binds to nicotinic and muscarinic receptors on postsynaptic cells, leading to various physiological responses. The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes it into acetate and choline, the latter being recycled for further synthesis.

Receptor Types:

- Nicotinic this compound Receptors (nAChRs): These are ionotropic receptors that mediate fast synaptic transmission. Activation leads to Na influx, depolarizing the cell and generating action potentials.

- Muscarinic this compound Receptors (mAChRs): These are G-protein-coupled receptors that mediate slower, modulatory effects. They influence various signaling pathways, including those that regulate neuronal excitability and synaptic plasticity.

Biological Functions

- Neuromodulation: ACh modulates synaptic transmission and neuronal excitability across various brain regions. It enhances synaptic plasticity, which is crucial for learning and memory formation .

- Cognitive Flexibility: Research indicates that higher ACh levels correlate with improved cognitive flexibility and neuroplasticity. This suggests a potential therapeutic target for neurodegenerative diseases like Alzheimer's .

- Regulation of Reproductive Functions: A recent study demonstrated that cholinergic signaling influences gonadotropin-releasing hormone (GnRH) neurons, affecting reproductive hormone secretion in male mice .

Study on Pulmonary Hypertension

A study involving 408 patients with pulmonary hypertension (PH) found that elevated ACh levels were associated with worse clinical outcomes. Patients with high ACh levels had lower exercise capacity and higher mortality risk compared to those with lower levels .

| Parameter | High ACh Group | Low ACh Group |

|---|---|---|

| WHO-FC | Worse | Better |

| 6 MWD | Lower | Higher |

| NT-proBNP | Higher | Lower |

Cholinergic Signaling in Neuronal Networks

Research has shown that ACh can produce biphasic changes in pyramidal neuron activity, affecting how these neurons respond to stimuli. This modulation is critical for adaptive behaviors .

Detection Methods

Recent advancements have introduced genetically encoded sensors for detecting ACh in real-time within living organisms. These sensors allow researchers to monitor cholinergic signaling with high spatial and temporal resolution, providing insights into its role in various physiological contexts .

Q & A

Q. What experimental designs are robust for studying acetylcholine's role in memory formation?

A widely validated approach involves rodent maze tasks with pharmacological manipulation. For example, scopolamine (a muscarinic antagonist) and physostigmine (an acetylcholinesterase inhibitor) can be administered to modulate this compound levels. Control groups receiving saline injections are critical for isolating this compound-specific effects. Results from such studies show scopolamine impairs spatial memory (e.g., increased maze errors), while physostigmine enhances performance beyond baseline . Strengths include clear cause-effect relationships, but limitations include limited generalizability to humans due to interspecies neurobiological differences .

Q. What are best practices for handling this compound in laboratory assays?

- Sample Preparation : this compound is labile; samples should be flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation .

- Reagent Stability : Prepare this compound reaction reagents immediately before use, keep on ice, and protect from light to maintain enzymatic activity (e.g., acetylcholinesterase) .

- Controls : Include negative controls (e.g., acetylcholinesterase inhibitors) to validate assay specificity .

Q. How can this compound levels be quantified in biological samples?

Colorimetric or fluorometric assays using acetylcholinesterase and choline oxidase are standard. For example:

Hydrolyze this compound to choline using acetylcholinesterase.

Convert choline to betaine + H₂O₂ via choline oxidase.

Quantify H₂O₂ with a peroxidase-coupled chromogen (e.g., absorbance at 412 nm) .

Validate with internal standards and account for interfering substances (e.g., endogenous choline) via parallel control assays .

Advanced Research Questions

Q. How can contradictory findings on this compound's role in lucid dreaming be resolved?

Current hypotheses suggest this compound enhances metacognition during REM sleep, but mechanisms remain unclear. Conflicting data arise from:

- Methodological Variability : Differences in acetylcholinesterase inhibitor dosages (e.g., donepezil vs. galantamine) .

- Temporal Dynamics : this compound fluctuations during sleep stages may have divergent effects on consciousness.

To resolve contradictions, employ multimodal approaches: combine polysomnography with pharmacological interventions and computational modeling of cholinergic receptor dynamics .

Q. What methodological considerations are critical for studying this compound receptors in heterologous systems?

- Voltage-Clamp Optimization : Use low this compound concentrations (e.g., 1 mM) to prevent receptor desensitization .

- Controls : Include atropine to block muscarinic receptors and ensure specificity for nicotinic receptors .

- Experimental Design : Apply drugs 30s pre-stimulation and allow ≥90s washout between trials to minimize desensitization artifacts .

Q. How can researchers reconcile animal model data with human clinical outcomes in cholinergic therapies for Alzheimer's disease?

Animal models (e.g., transgenic mice) show acetylcholinesterase inhibitors improve cognition, but human trials report modest efficacy. Key strategies:

- Dose Translation : Adjust dosing using allometric scaling to account for metabolic differences.

- Biomarkers : Combine behavioral assays with CSF this compound levels or PET imaging of cholinergic terminals .

- Comorbid Factors : Address confounders like neuroinflammation or tau pathology in human cohorts .

Methodological Challenges and Contradictions

Q. How should researchers address conflicting data on this compound's role in pain modulation?

Preclinical studies suggest antinociceptive effects via muscarinic receptors, but human trials are inconsistent. Mitigation strategies:

- Strain/Species Differences : Compare rodent (e.g., Sprague-Dawley vs. C57BL/6) and human receptor subtype expression profiles.

- Assay Sensitivity : Use electrophysiology (e.g., patch-clamp) to quantify this compound-induced ion currents in dorsal root ganglia .

Q. What are the pitfalls in extrapolating in vitro acetylcholinesterase inhibition data to ecological studies?

- Environmental Variables : Temperature, pH, and co-occurring pollutants (e.g., pesticides) alter enzyme kinetics in field settings .

- Species-Specific Isoenzymes : Non-target organisms may express acetylcholinesterase variants with divergent inhibitor sensitivities .

Solution: Validate in situ using ELLMAN assays on field-collected specimens and adjust for environmental covariates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.